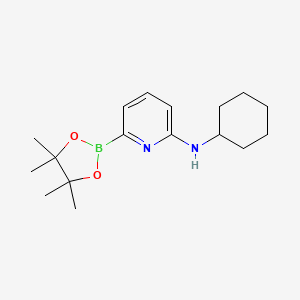

N-Cyclohexyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

説明

N-Cyclohexyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine: is an organic compound that features a boron-containing dioxaborolane group attached to a pyridine ring

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-Cyclohexyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine typically involves the following steps:

Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving cyclization and functional group transformations.

Introduction of the Dioxaborolane Group: The dioxaborolane group is introduced via a borylation reaction, often using a palladium catalyst and a boronic acid derivative.

Cyclohexyl Substitution: The cyclohexyl group is introduced through a nucleophilic substitution reaction, typically using cyclohexylamine.

Industrial Production Methods: Industrial production of this compound may involve large-scale borylation and substitution reactions, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amine and boron centers.

Reduction: Reduction reactions can target the pyridine ring or the dioxaborolane group.

Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the pyridine ring and the cyclohexyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products:

Oxidation Products: Oxidized derivatives of the amine and boron centers.

Reduction Products: Reduced forms of the pyridine ring and dioxaborolane group.

Substitution Products: Various substituted derivatives depending on the reagents used.

科学的研究の応用

Medicinal Chemistry

Targeting Sphingolipid Metabolism

Recent studies have highlighted the role of sphingolipids in various diseases, including lysosomal storage disorders. Compounds similar to N-Cyclohexyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine have been investigated for their ability to modulate sphingolipid metabolism. For instance, lead optimization studies involving benzoxazolone carboxamides demonstrated their efficacy in reducing toxic lipid levels in animal models of Gaucher's and Krabbe's diseases . This suggests that derivatives of this compound may also exhibit similar therapeutic effects.

Anticancer Applications

Pyrimidine-Based Drug Development

The pyridine scaffold has been extensively studied for its anticancer properties. Research indicates that pyrimidine derivatives show promise as effective agents against various cancer types due to their ability to interact with biological targets involved in cancer progression . this compound could potentially be synthesized and evaluated for its anticancer activity based on its structural similarities to known pyrimidine-based drugs.

Neuropharmacology

Modulation of Neurotransmitter Systems

The compound's structure suggests potential interactions with neurotransmitter systems. Research into related compounds has shown that modifications in the pyridine ring can influence their activity as modulators of biogenic amines . This opens avenues for exploring this compound as a candidate for treating neurological disorders by targeting neurotransmitter transporters.

Synthetic Chemistry

Building Block for Novel Compounds

This compound serves as a versatile intermediate in organic synthesis. Its boron-containing moiety can facilitate cross-coupling reactions and other transformations that are pivotal in synthesizing complex organic molecules . This characteristic positions it as a valuable building block in the development of new pharmaceuticals and agrochemicals.

Data Table: Summary of Applications

Case Studies

- Sphingolipid Disorders

- Anticancer Drug Development

- Neuropharmacological Research

作用機序

The mechanism of action of N-Cyclohexyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The dioxaborolane group can form reversible covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pyridine ring can engage in π-π interactions and hydrogen bonding, further stabilizing the compound’s binding to its targets.

類似化合物との比較

- N-Cyclohexyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine

- N-Cyclohexyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-amine

Uniqueness: N-Cyclohexyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is unique due to the specific positioning of the dioxaborolane group on the pyridine ring, which influences its reactivity and binding properties. This positional isomerism can lead to differences in biological activity and chemical behavior compared to its analogs.

生物活性

N-Cyclohexyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C17H27BN2O2

- Molecular Weight : 302.219 g/mol

- CAS Number : 1315350-19-6

- Purity : 98.0%

The compound features a boronic ester moiety, which is known for its ability to form reversible covalent bonds with diols and amines. This property is particularly useful in targeting specific enzymes and proteins in biological systems. The pyridine amine structure suggests potential interactions with various receptors and enzymes.

GSK-3β Inhibition

Recent studies have demonstrated that compounds similar to this compound exhibit significant inhibitory activity against glycogen synthase kinase 3 beta (GSK-3β). For instance:

- IC50 Values : Compounds in this class have shown IC50 values ranging from 8 nM to over 1 µM depending on structural modifications .

- Cell Viability : Compounds maintaining cell viability at concentrations up to 10 µM were selected for further evaluation .

Anti-inflammatory Activity

In vitro studies have indicated that this compound can modulate inflammatory responses:

- Nitric Oxide (NO) Production : Significant reduction in NO levels was observed at concentrations of 1 µM and 10 µM .

- Cytokine Levels : The compound also showed a decrease in IL-6 levels but did not significantly affect TNF-α levels .

Case Studies

- Inhibition of SARS-CoV-2 Proteases : Compounds with similar structures have been evaluated for their ability to inhibit the main protease (Mpro) of SARS-CoV-2. In vitro assays indicated partial inhibition of Mpro activity at concentrations around 20 μM .

- Antimicrobial Activity : Related pyridine-based compounds have demonstrated activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and various Mycobacterium species. MIC values ranged from 0.5 to 8 μg/mL depending on the specific structure and substituents present .

Research Findings Summary Table

| Activity Type | Compound/Comparison | IC50 / MIC Values | Notes |

|---|---|---|---|

| GSK-3β Inhibition | Similar Compounds | 8 nM - 1 µM | Potent inhibitors identified |

| Anti-inflammatory (NO) | N-Cyclohexyl Compound | Reduced at 1 & 10 µM | Significant reduction in NO levels |

| Cytokine Modulation | N-Cyclohexyl Compound | IL-6 decreased | No effect on TNF-α |

| SARS-CoV-2 Mpro Inhibition | Similar Compounds | ≈23% inhibition at 20 μM | Selectivity towards Mpro observed |

| Antimicrobial Activity | Related Compounds | MIC = 0.5 - 8 μg/mL | Effective against resistant strains |

特性

IUPAC Name |

N-cyclohexyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27BN2O2/c1-16(2)17(3,4)22-18(21-16)14-11-8-12-15(20-14)19-13-9-6-5-7-10-13/h8,11-13H,5-7,9-10H2,1-4H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUSZJUACMJASTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)NC3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90694457 | |

| Record name | N-Cyclohexyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90694457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1315350-19-6 | |

| Record name | N-Cyclohexyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90694457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。